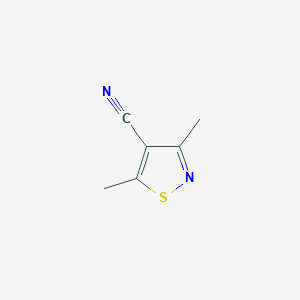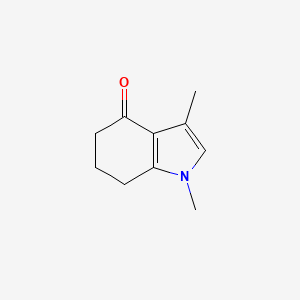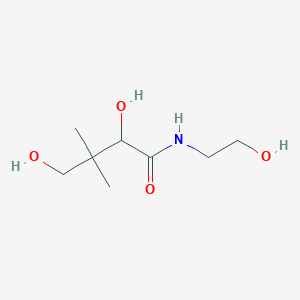![molecular formula C9H10N2 B3025553 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-46-5](/img/structure/B3025553.png)
2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50°C to obtain the compounds .Molecular Structure Analysis
The molecular structure of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity . Another study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo[2,3-b]pyridine scaffold .Applications De Recherche Scientifique
Anticancer Activity
Pyrrolyl-pyridine heterocyclic compounds, including 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives, have shown significant anticancer activity. Compounds like 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine and 2,6-difluorobenzyl-N,N-dimethyl-1H-pyrrolo[2,3-b]-pyridin-5-amine demonstrated notable effectiveness against human cervical cancer cell lines (Hela) and human breast cancer cell lines (MCF-7) (Mallisetty et al., 2023).
Multicomponent Reactions and Synthesis
Studies have focused on synthesizing various derivatives of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine through multicomponent reactions. These synthetic approaches enable the creation of compounds with industrial, biological, and medicinal properties, as evidenced in the synthesis of 2,4-diamino-5H-chromeno[2,3-b]pyridine derivatives (Ryzhkova et al., 2023; 2021).
Heterocyclic Compound Synthesis
The synthesis of various heterocyclic compounds involving 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives is a key area of research. These compounds are crucial for producing structurally diverse molecules with potential applications in medicinal chemistry. For instance, the reaction of 4,6-dimethylpyridine-2,3-dicarbonitrile with N-acylhydrazines leads to isomeric compounds with potential biological activities (Rudenko et al., 2011; 2013).
Antioxidant Activity
Certain derivatives of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine exhibit remarkable antioxidant activity. This is particularly noteworthy in compounds synthesized from ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, demonstrating their potential in developing new antioxidant agents (Zaki et al., 2017).
Photosensitized Intramolecular Reactions
The [2+2] photocycloaddition of alkenyl-tethered 1H-pyrrolo[2,3-b]pyridine derivatives, facilitated by Lewis acids, is a significant area of research. This process yields products with high stereoselectivity and efficiency, highlighting the compound's utility in advanced organic synthesis (Arai & Ohkuma, 2020).
Antimicrobial Activity
Some 1H-pyrrolo[2,5-d]pyrimidine derivatives, closely related to 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, have shown promising antimicrobial activity. These findings open up new possibilities for developing novel antimicrobial agents using such heterocyclic structures (Nural et al., 2018).
Orientations Futures
The future directions for the research on 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Furthermore, the development of potent HNE inhibitors using the pyrrolo[2,3-b]pyridine scaffold represents a novel direction .
Propriétés
IUPAC Name |
2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8-4-7(2)11-9(8)10-5-6/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRRSVVASLJDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=C2)C)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















